molecular formula C7H13NO2 B1605779 Ethyl pyrrolidine-2-carboxylate CAS No. 60169-67-7

Ethyl pyrrolidine-2-carboxylate

Cat. No. B1605779
CAS RN: 60169-67-7
M. Wt: 143.18 g/mol
InChI Key: QPNJHVDIRZNKOX-UHFFFAOYSA-N
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Description

Ethyl pyrrolidine-2-carboxylate is a chemical compound that is widely used in scientific research. It is a derivative of proline and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Ethyl pyrrolidine-2-carboxylate: is a valuable building block in medicinal chemistry due to its pyrrolidine ring, a five-membered nitrogen heterocycle. This ring structure is widely used to obtain compounds for treating human diseases. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space due to its sp3 hybridization. It contributes to the stereochemistry of the molecule and offers increased three-dimensional coverage, which is beneficial for binding to enantioselective proteins .

Asymmetric Synthesis of Organocatalysts

The compound plays a crucial role in the asymmetric synthesis of pyrrolidine-based organocatalysts. These catalysts are essential for facilitating various chemical reactions, including asymmetric aldol reactions and Diels–Alder cycloadditions. The structural diversity of pyrrolidine-based organocatalysts is vast, with different groups introduced on the C2-position of the pyrrolidine ring to act as efficient hydrogen-bond donors .

Bioactive Molecule Synthesis

Researchers utilize Ethyl pyrrolidine-2-carboxylate to synthesize bioactive molecules with target selectivity. These molecules include derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The pyrrolidine derivatives are studied for their structure-activity relationship (SAR), which is pivotal in understanding their biological activity and potential as drug candidates .

Stereogenicity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring is significant, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidatesEthyl pyrrolidine-2-carboxylate is used to study the binding modes to enantioselective proteins, which is crucial for the development of new medications .

Chemical Synthesis and Chromatography

In chemical synthesis, Ethyl pyrrolidine-2-carboxylate serves as an intermediate for various synthetic routes. Its role in chromatography is also notable, where it may be used as a standard or reference compound due to its well-characterized properties .

Material Science Applications

While specific applications in material science are not directly mentioned, the pyrrolidine ring’s presence in Ethyl pyrrolidine-2-carboxylate suggests potential uses in the development of new materials. Its structural motif could be incorporated into polymers or other materials to impart desired chemical and physical properties .

properties

IUPAC Name

ethyl pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJHVDIRZNKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338685
Record name ethyl pyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrrolidine-2-carboxylate

CAS RN

60169-67-7
Record name ethyl pyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl pyrrolidine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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